

Otenabant Hydrochloride: A Technical History of its Clinical Trials

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Compound of Interest

Compound Name: *Otenabant hydrochloride*

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the clinical trial history of **Otenabant hydrochloride** (formerly CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist developed by Pfizer. The document details the pharmacological profile of Otenabant, summarizes the quantitative data from its clinical trials, outlines the experimental methodologies employed, and elucidates the reasons for the discontinuation of its development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of CB1 Receptor Antagonism for Obesity

In the early 2000s, the endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), emerged as a promising target for the treatment of obesity and related metabolic disorders. The CB1 receptor is highly expressed in the central nervous system and peripheral tissues, playing a crucial role in regulating appetite, energy expenditure, and metabolism. Antagonism of the CB1 receptor was shown to decrease food intake and promote weight loss. This led to the development of several CB1 receptor antagonists, including **Otenabant hydrochloride**.

Otenabant (CP-945,598) is a selective CB1 receptor antagonist that demonstrated potential as a safe and effective treatment for weight management. However, its development was ultimately discontinued in Phase 3. This guide delves into the specifics of its clinical journey.

Pharmacological Profile of Otenabant Hydrochloride

Otenabant hydrochloride is a potent and selective antagonist of the CB1 receptor. In vitro studies demonstrated its high affinity for the human CB1 receptor. Its mechanism of action involves blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor. This blockade was hypothesized to reduce appetite and increase energy expenditure, thereby leading to weight loss.

Clinical Development Program

The clinical development of **Otenabant hydrochloride** progressed to Phase 3, encompassing several large-scale, multicenter, randomized, double-blind, placebo-controlled trials. The primary objective of these trials was to evaluate the efficacy and safety of Otenabant as an adjunct to diet and exercise for weight reduction in obese and overweight individuals.

Phase 3 Clinical Trials Overview

Three major Phase 3 trials were initiated to assess the efficacy and safety of Otenabant. Two of these were two-year studies in obese and overweight patients, while the third was a one-year study in obese and overweight patients with type 2 diabetes. However, these trials were terminated prematurely.

Table 1: Overview of Otenabant Phase 3 Clinical Trials

Trial Identifier	Population	Duration	Treatments	Number of Participants
Multinational Study	Obese and overweight patients	2 years (terminated early)	Otenabant 10 mg, 20 mg; Placebo	1,253
North American Study	Obese and overweight patients	2 years (terminated early)	Otenabant 10 mg, 20 mg; Placebo	2,536
Multinational Diabetes Study	Obese and overweight patients with type 2 diabetes	1 year (terminated early)	Otenabant 10 mg, 20 mg; Placebo	975

Experimental Protocols

While the complete, detailed protocols for the Otenabant Phase 3 trials are not publicly available, based on contemporaneous anti-obesity drug trials and published data, the general methodology can be outlined.

Inclusion and Exclusion Criteria:

- **Inclusion:** Generally, adult participants (18-65 years) with a Body Mass Index (BMI) between 30 and 45 kg/m², or a BMI of 27-45 kg/m² with at least one obesity-related comorbidity (e.g., dyslipidemia, hypertension). For the diabetes trial, a diagnosis of type 2 diabetes was required.
- **Exclusion:** Common exclusion criteria for such trials in that era included a history of major psychiatric disorders (e.g., major depression, bipolar disorder, schizophrenia), recent significant weight loss, use of other weight-loss medications, and certain cardiovascular conditions.

Intervention:

- **Pharmacological:** Participants were randomized to receive once-daily oral doses of Otenabant (10 mg or 20 mg) or a matching placebo.

- **Lifestyle Modification:** All participants received counseling on a reduced-calorie diet and increased physical activity. This typically involved guidance to achieve a daily caloric deficit of approximately 500-600 kcal and to engage in at least 150 minutes of moderate-intensity exercise per week. Behavioral counseling was also a standard component to support adherence to these lifestyle changes.

Efficacy and Safety Assessments:

- **Primary Efficacy Endpoint:** The primary outcome was typically the mean percentage change in body weight from baseline after one year of treatment.
- **Secondary Efficacy Endpoints:** These often included the proportion of patients achieving $\geq 5\%$ and $\geq 10\%$ weight loss, changes in waist circumference, and improvements in metabolic parameters such as fasting glucose, insulin, and lipid profiles.
- **Safety Assessments:** Safety was monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests. Particular attention was paid to psychiatric adverse events, given the known risks associated with the CB1 antagonist class. Standardized questionnaires and clinical interviews were likely used to assess mood and behavior.

Quantitative Results from Phase 3 Trials

Despite their early termination, data from the first year of the Phase 3 trials were analyzed and published, providing valuable insights into the efficacy and safety of Otenabant.

Table 2: Key Efficacy Outcomes at 1 Year

Outcome	Otenabant 10 mg	Otenabant 20 mg	Placebo
Mean % Weight Loss (from baseline)	Dose-related reduction	Dose-related reduction	-
Proportion Achieving $\geq 5\%$ Weight Loss	Significantly higher than placebo	Significantly higher than placebo	-
Proportion Achieving $\geq 10\%$ Weight Loss	Significantly higher than placebo	Significantly higher than placebo	-

Note: Specific numerical values for the mean percentage weight loss were not consistently reported across all publicly available sources.

Treatment with Otenabant resulted in a statistically significant and dose-dependent reduction in body weight compared to placebo after one year. A significantly greater proportion of patients treated with Otenabant achieved clinically meaningful weight loss of 5% and 10%. In the diabetes study, Otenabant also led to improvements in glycemic control.

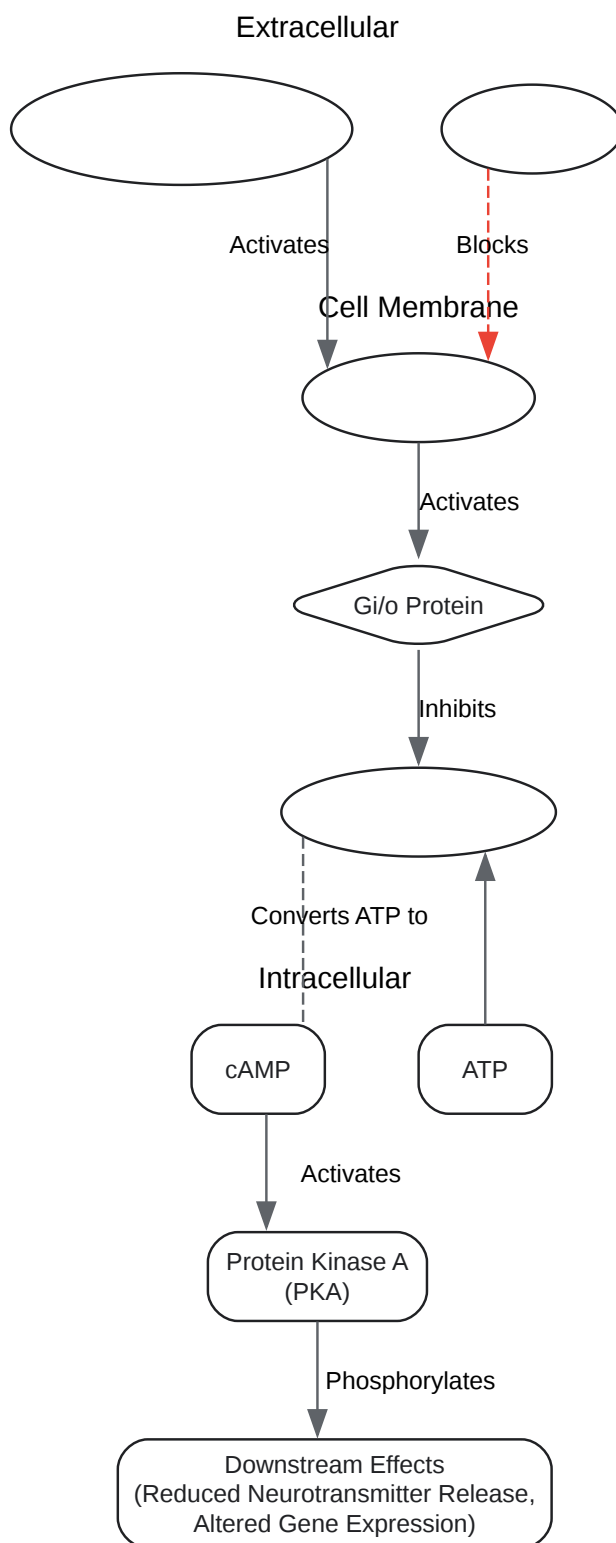
Table 3: Common and Notable Adverse Events

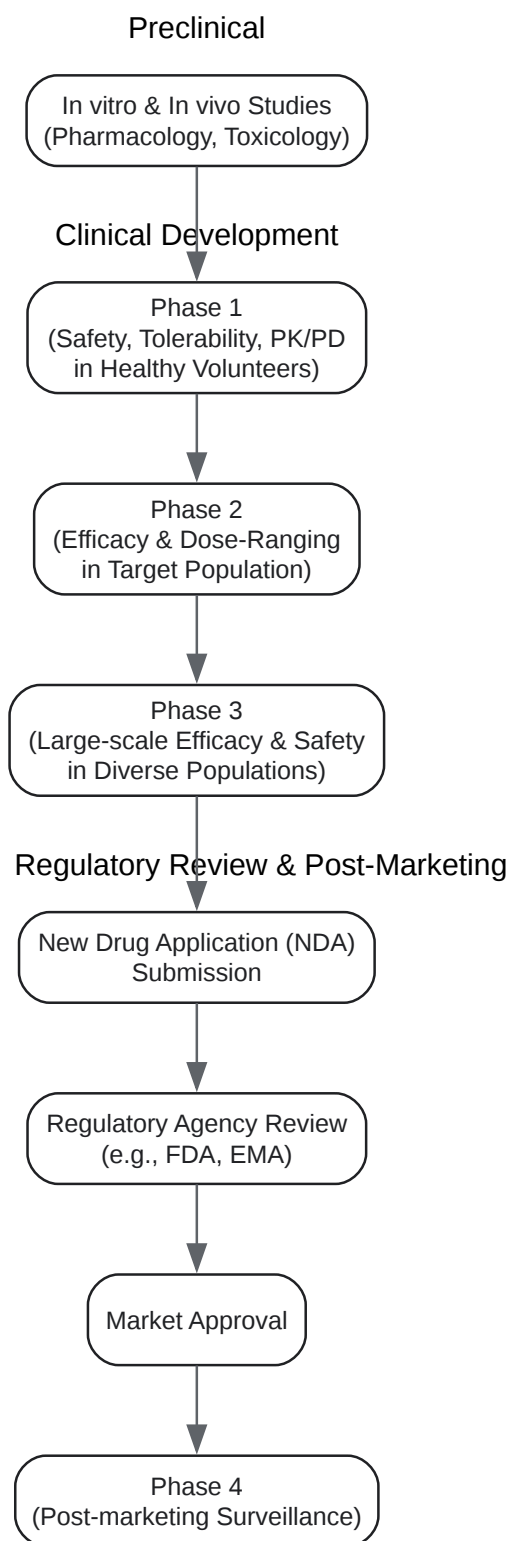
Adverse Event	Frequency with Otenabant	Notes
Gastrointestinal	Nausea, Diarrhea	Most common, generally mild to moderate
Infections	Nasopharyngitis	Common
Neurological	Headache	Common
Psychiatric	Anxiety, Depressed Mood, Suicidal Ideation	Higher incidence than placebo

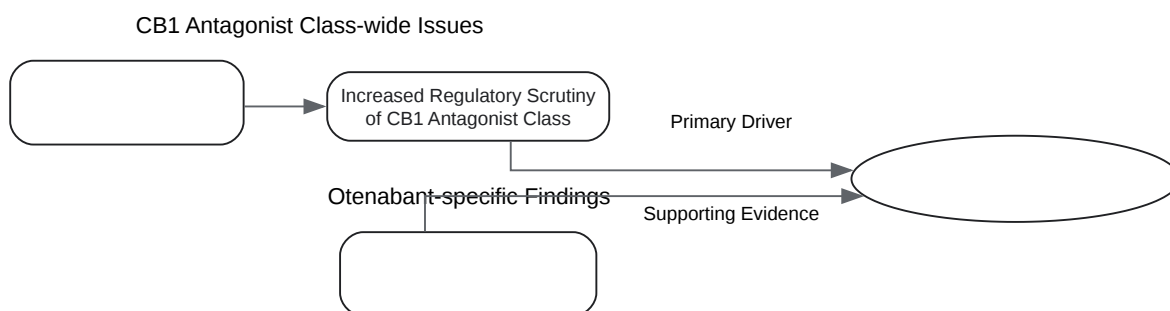
The most frequently reported adverse events with Otenabant were gastrointestinal in nature. However, a concerning trend of increased psychiatric adverse events, including anxiety, depressed mood, and suicidal ideation, was observed in the Otenabant groups compared to placebo.

Visualizing the Mechanisms and Processes

To better understand the context of Otenabant's development and mechanism, the following diagrams illustrate the CB1 receptor signaling pathway, a typical clinical trial workflow for an anti-obesity drug of that era, and the rationale behind the discontinuation of Otenabant's development.







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